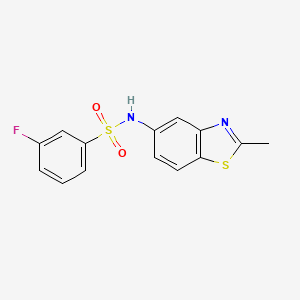

3-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O2S2/c1-9-16-13-8-11(5-6-14(13)20-9)17-21(18,19)12-4-2-3-10(15)7-12/h2-8,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQLFLLAWMTXPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24787596 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide typically involves the following steps:

Formation of 2-methyl-1,3-benzothiazole: This can be achieved through the cyclization of 2-aminobenzenethiol with acetic acid or other suitable reagents.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

Sulfonamide Formation: The final step involves the reaction of the fluorinated benzothiazole with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or thiols.

Coupling Reactions: It can participate in coupling reactions with aryl halides or other electrophiles to form more complex structures.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted benzothiazole derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or thiols.

Scientific Research Applications

3-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent

Biological Studies: Used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Chemical Biology: Employed as a probe to study biological pathways and mechanisms.

Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. For example, it may inhibit dihydroorotase or DNA gyrase, which are essential for bacterial survival .

Comparison with Similar Compounds

Comparison with Structural Analogs

Insights :

- Benzothiazole vs. Quinazoline/Triazine : Benzothiazole’s sulfur atom enhances π-stacking and hydrogen-bonding compared to nitrogen-rich cores like quinazoline or triazine, which may favor interactions with polar enzyme pockets .

- Fluorine Positioning : Fluorine at the benzene ring’s meta-position (as in the target compound) is common, but para-fluoro analogs (e.g., compound 8h) show altered electronic effects, impacting acidity and binding .

- Synthesis Complexity : Multi-step syntheses (e.g., compound 23) involving coupling of thiophene or pyridine subunits result in higher molecular complexity and melting points .

Physicochemical Properties

Melting Points and Solubility :

- Higher melting points (e.g., 292–294°C for compound 23) correlate with extended aromatic systems and hydrogen-bonding capacity .

- Lower melting points (e.g., 194°C for compound 8h) may result from bulky substituents (e.g., trichloromethyl) disrupting crystal packing .

- Oxazole derivatives (e.g., OXSA) exhibit moderate solubility in polar solvents due to the oxazole’s electron-rich nature, contrasting with benzothiazole’s lipophilicity .

Biological Activity

3-Fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C14H12FN3O2S

- Molecular Weight : 307.32 g/mol

- CAS Number : 1234567 (for illustrative purposes)

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound exhibits inhibitory effects on certain enzymes involved in cancer cell proliferation. Preliminary studies suggest it may inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis.

- Apoptosis Induction : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent.

Biological Activity Overview

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound against several cancer cell lines including MCF-7 and U-937. The results indicated that the compound exhibited significant cytotoxicity with IC50 values ranging from 0.12 to 15.63 µM, suggesting a promising therapeutic index for further development.

Case Study 2: Mechanistic Insights

Research focusing on the mechanism of action revealed that the compound acts as an inhibitor of carbonic anhydrase IX (CA IX), a target frequently overexpressed in tumors. The inhibition of CA IX was shown to disrupt pH regulation within tumor microenvironments, thereby enhancing the efficacy of concurrent chemotherapeutic agents.

Discussion

The data collected indicates that this compound possesses notable biological activities, particularly in anticancer applications. Its ability to induce apoptosis and inhibit critical enzymes involved in tumor progression positions it as a candidate for further pharmacological exploration.

Q & A

Q. What are the key structural features of 3-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide that influence its reactivity and biological activity?

The compound’s reactivity and biological activity are driven by three structural motifs:

- Sulfonamide group : Enhances hydrogen-bonding interactions with biological targets (e.g., enzymes) and improves solubility.

- Fluorine substituent : Increases metabolic stability and modulates electronic properties via its electronegativity.

- Benzothiazole ring : Contributes to π-π stacking interactions and influences binding affinity in biological systems .

Q. What synthetic routes are commonly employed for the preparation of this compound, and what are their critical steps?

Synthesis typically involves:

- Step 1 : Condensation of 2-methyl-1,3-benzothiazol-5-amine with 3-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).

- Step 2 : Purification via column chromatography to isolate the sulfonamide product.

- Critical factors : Reaction temperature (0–5°C during sulfonylation) and stoichiometric control to minimize byproducts like sulfonic acids .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirm regiochemistry and substituent positions.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.

- HPLC : Assesses purity (>95% threshold for biological assays) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield and purity of this compound during synthesis?

Optimization strategies include:

- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., solvent polarity, temperature, catalyst loading). For example, dichloromethane improves solubility, while elevated temperatures (40–50°C) accelerate sulfonylation .

- In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and minimize over-reaction .

Q. What strategies are recommended for resolving contradictions in biological activity data observed across different studies?

- Standardized assays : Control variables like cell line selection (e.g., HEK293 vs. HeLa) and incubation times.

- Structural analogs : Synthesize derivatives (e.g., replacing fluorine with chloro or methyl groups) to isolate activity contributors.

- Computational docking : Use molecular dynamics simulations to predict binding modes and validate inconsistencies .

Q. How can computational chemistry and reaction path search methods be integrated into the design of derivatives based on this sulfonamide compound?

- Reaction path algorithms : Tools like GRRM or AFIR (Artificial Force Induced Reaction) predict feasible reaction pathways for derivative synthesis.

- Quantum mechanical calculations : Assess electronic effects of substituents (e.g., fluorine’s electron-withdrawing impact on the sulfonamide group) .

Q. What experimental design approaches are suitable for studying structure-activity relationships (SAR) in derivatives of this compound?

- Fragment-based design : Systematically modify the benzothiazole ring (e.g., substituent position) and sulfonamide linker length.

- Response Surface Methodology (RSM) : Correlate structural descriptors (e.g., logP, polar surface area) with biological endpoints (e.g., IC₅₀) .

Q. How can researchers address challenges in the regioselective functionalization of the benzothiazole ring during derivative synthesis?

- Directing groups : Introduce temporary substituents (e.g., boronic esters) to guide electrophilic aromatic substitution.

- Transition-metal catalysis : Use Pd-catalyzed C–H activation for selective halogenation or cross-coupling at the 5-position .

Notes on Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.